- Fast synthesis of substituted N-phenylanthranilic acids using Ullmann condensation under microwave irradiation in dry media, Synthetic Communications, 2006, 36(3), 271-277
Cas no 91-40-7 (Fenamic acid)
Fenamic acid Propriétés chimiques et physiques
Nom et identifiant
-
- N-Phenylanthranilic acid
- Diphenylamine-2-carboxylic acid
- N-Phenyl 2-Aminobenzoic Acid
- Benzoic acid, 2-(phenylamino)-
- N-Phenyl o-aminobenzoic acid
- 2-anilinobenzoic acid
- DPC
- 2-(Phenylamino)benzoic acid
- Fenamic acid
- Phenylanthranilic acid
- 2-Carboxydiphenylamine
- o-Anilinobenzoic acid
- N-Phenyl-o-aminobenzoic acid
- N-Phenyl-2-aminobenzoic acid
- Anthranilic acid, N-phenyl-
- 2-Phenylamino-benzoic acid
- N-Phenylanthranilic
- 952VN06WBB
- ZWJINEZUA
- NCGC00093536-04
- CHEMBL23832
- AKOS000118791
- 2-phenylazanylbenzoic acid
- KBio2_002302
- FT-0631438
- HMS3402H03
- CBDivE_001949
- HMS3373F04
- MLS-0412242.P016
- NCGC00014989-06
- EINECS 202-066-8
- diphenylamine carboxylate
- NCGC00014989-02
- NCGC00093536-02
- PhenylanthranilsA currencyure
- BCBcMAP01_000076
- SY048561
- NCGC00014989-07
- ZWJINEZUASEZBH-UHFFFAOYSA-
- HMS2232G15
- SB78726
- W-100309
- F3145-3322
- Z57127451
- KBioSS_002304
- AMY40863
- BRN 1456607
- N-PHENYLANTHRANILIC ACID [MI]
- KBio3_000282
- BIDD:GT0820
- DPC cpd
- Bio1_000122
- DTXSID6059025
- KBio2_004870
- DS-14719
- D03APP
- SPECTRUM1505156
- STK089446
- Bio1_001100
- NCGC00093536-06
- LP00011
- BB 0255314
- ortho-anilinobenzoic acid
- KBio2_007438
- NCGC00093536-03
- NSC-4273
- KBio3_000281
- N-phenylanthranilsyre
- HMS1361H03
- BRD-K80863915-001-02-9
- EN300-18386
- N-phenyl-ortho-aminobenzoic acid
- phenyl anthranilic acid
- NSC 215211
- HY-W040265
- 2-anilino-benzoic acid
- SR-01000075342
- KBioGR_002302
- Bio1_000611
- KBio2_000141
- HMS1791H03
- KBioGR_000141
- o-(Phenylamino)benzoic acid
- KBio2_002709
- KBio3_002782
- NSC-215211
- SCHEMBL25828
- A843855
- D0873
- CBiol_001836
- Tox21_500011
- N-Phenylanthranilic acid, 98%
- N-Phenylanthranilic acid, technical, >=95% (T)
- NCGC00014989-05
- GTPL4182
- EU-0100011
- BBL008122
- Phenyl anthranilic acid (all isomers)
- NCGC00093536-01
- Lopac0_000011
- D70372
- NCGC00014989-03
- CHEBI:34756
- s5517
- AE-641/02494034
- Oprea1_622264
- IDI1_033891
- MLS-0412242
- Bio2_000621
- NCGC00014989-01
- InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
- SR-01000075342-1
- SDCCGMLS-0412242.P028
- AI3-08880
- NSC215211
- BSPBio_001421
- Diphenylamine-2-carboxylic acid; DPC
- KBioSS_000141
- SMR001230825
- SR-01000075342-2
- n-phenyl anthranilic acid
- NCGC00014989-04
- NSC4273
- CS-W021005
- NCGC00093536-05
- 91-40-7
- BRD-K80863915-001-05-2
- HMS3260C03
- HMS1989H03
- LS-20563
- Lopac-144509
- MFCD00002421
- cMAP_000012
- KBio2_005277
- SDCCGSBI-0050000.P002
- Diphenylaminecarboxylic acid-(2)
- Oprea1_414882
- NCGC00014989-12
- NCGC00260696-01
- N-phenyl-anthranilic acid
- BDBM50337278
- NCGC00014989-08
- UNII-952VN06WBB
- diphenylamine-2-carboxylate
- Bio2_000141
- Q498436
- MLS002153472
- CCG-204107
- 2-(Phenylamino)benzoic acid (ACI)
- Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)
- DPC (chloride channel inhibitor)
- NSC 4273
- o-Carboxydiphenylamine
- NS00007989
- DB-057256
- benzoic acid, 2-anilino-
-
- MDL: MFCD00002421
- Piscine à noyau: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
- La clé Inchi: ZWJINEZUASEZBH-UHFFFAOYSA-N
- Sourire: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O
- BRN: 1456607
Propriétés calculées
- Qualité précise: 213.07900
- Masse isotopique unique: 213.078979
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 236
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 4
- Le xlogp3: 4.4
- Surface topologique des pôles: 49.3
Propriétés expérimentales
- Couleur / forme: Cristaux feuilletés blancs.
- Dense: 1.1544 (rough estimate)
- Point de fusion: 182-185 °C (lit.)
- Point d'ébullition: 353.22°C (rough estimate)
- Point d'éclair: 186.7°C
- Indice de réfraction: 1.5700 (estimate)
- Coefficient de répartition de l'eau: Insoluble
- Le PSA: 49.33000
- Le LogP: 3.20140
- Merck: 7273
- FEMA: 3470
- Solubilité: 溶于热乙醇,微溶于热水、热苯及乙醚。
Fenamic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315,H319,H335
- Déclaration d'avertissement: P261,P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36-S24/25
- RTECS:CB3730000
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Niveau de danger:IRRITANT
- TSCA:Yes
- Conditions de stockage:Conserver le récipient fermé lorsqu'il n'est pas utilisé stocker dans un récipient hermétiquement fermé dans un endroit frais, sec et bien ventilé, à l'abri des matières incompatibles
Fenamic acid Données douanières
- Code HS:29224995
- Données douanières:
Code douanier chinois:
292249990Résumé:
2922499990 autres acides aminés, leurs Esters et leurs sels (à l'exception de ceux contenant plus d'un groupe oxygéné). TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: AB (bordereau de dédouanement des marchandises entrantes, bordereau de dédouanement des marchandises sortantes) tarif NPF: 6,5% tarif général: 30,0%
Éléments de déclaration:
Nom du produit, teneur en ingrédients, utilisation, couleur de l'éthanolamine et de ses sels à déclarer, emballage de l'éthanolamine et de ses sels à déclarer
Conditions réglementaires:
A. bordereau de dédouanement des marchandises entrantes
B. bordereau de dédouanement des marchandises sortantesCatégorie d'inspection et de quarantaine:
P. importation de plantes et d'animaux \ quarantaine des produits végétaux et animaux
Q. animaux et végétaux sortants \ quarantaine des produits animaux et végétaux
R. inspection de surveillance sanitaire des aliments importés
S. inspection sanitaire des produits alimentaires exportés
M. inspection des marchandises importées
N. inspection des marchandises exportéesRésumé:
HS: 2922499990 acides aminés autres que ceux contenant plus d'une fonction oxygène, et leurs esters; Ses sels TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées) tarif NPF: 6,5% tarif général: 30,0%
Fenamic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0686510243- 25g |
Fenamic acid |
91-40-7 | 99% | 25g |
¥ 48.2 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8209790100 |
N-Phenylanthranilic acid |
91-40-7 | for synthesis | 100G |
237.85 | 2021-05-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0873-25g |
Fenamic acid |
91-40-7 | 98.0%(LC&T) | 25g |
¥405.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PF694-25g |
Fenamic acid |
91-40-7 | 98% | 25g |
¥66.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PF694-100g |
Fenamic acid |
91-40-7 | 98% | 100g |
¥242.0 | 2022-05-30 | |
| Matrix Scientific | 025959-500mg |
2-Anilinobenzoic acid |
91-40-7 | 500mg |
$199.00 | 2023-09-11 | ||
| Fluorochem | 222123-25g |
N-Phenylanthranilic acid |
91-40-7 | 95% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 222123-100g |
N-Phenylanthranilic acid |
91-40-7 | 95% | 100g |
£29.00 | 2022-03-01 | |
| TRC | P308550-10g |
N-Phenylanthranilic Acid |
91-40-7 | 10g |
$ 69.00 | 2023-09-06 | ||
| TRC | P308550-25g |
N-Phenylanthranilic Acid |
91-40-7 | 25g |
$ 109.00 | 2023-09-06 |
Fenamic acid Méthode de production
Méthode de production 1
Méthode de production 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Microwave assisted synthesis of N-phenylanthranilic acids in water, Journal of Chemical Research, 2005, (9), 561-563
Méthode de production 3
- Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents, Bioorganic & Medicinal Chemistry, 2022, 55,
Méthode de production 4
- "On Water" promoted N-arylation reactions using Cu(0)/myo-inositol catalytic system, Tetrahedron Letters, 2019, 60(29), 1938-1941
Méthode de production 5
- Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions, Asian Journal of Organic Chemistry, 2022, 11(1),
Méthode de production 6
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire, Journal of Organometallic Chemistry, 2022, 979,
Méthode de production 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt
- Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication, Bioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587
Méthode de production 8
1.2 Reagents: Potassium hydroxide ; rt → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
- Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions., Organic Letters, 2011, 13(9), 2196-2199
Méthode de production 9
- The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinones, Heterocycles, 2012, 84(2), 1383-1389
Méthode de production 10
- Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic Anhydrides, Asian Journal of Organic Chemistry, 2022, 11(7),
Méthode de production 11
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581
Méthode de production 12
1.2 Reagents: Water ; pH 3 - 4, 0 °C
1.3 Solvents: Ethyl acetate ; 10 min
- Syntheses and Evaluation of New Bisacridine Derivatives for Dual Binding of G-Quadruplex and i-Motif in Regulating Oncogene c-myc Expression, Journal of Medicinal Chemistry, 2020, 63(17), 9136-9153
Méthode de production 13
Méthode de production 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt
- A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives, Journal of Chemical Research, 2006, (5), 342-344
Méthode de production 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Regioselective copper-catalysed amination of halobenzoic acids using aromatic amines, Journal of Chemical Research, 2007, (10), 587-589
Méthode de production 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone Derivatives, Journal of Organic Chemistry, 2014, 79(16), 7451-7458
Méthode de production 17
- Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditions, Chinese Chemical Letters, 2009, 20(7), 784-788
Méthode de production 18
1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
1.3 Reagents: Acetic acid
- Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium Catalysts, Journal of Combinatorial Chemistry, 2006, 8(4), 459-461
Méthode de production 19
1.2 Reagents: Hydrochloric acid Solvents: Chloroform , Water ; pH 3
- Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides, Tetrahedron, 2011, 67(48), 9405-9410
Méthode de production 20
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581
Méthode de production 21
- A new synthetic method of di-9-acridinyl derivatives of amines, Hecheng Huaxue, 2002, 10(1), 65-67
Méthode de production 22
- Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis, Journal of Chromatography A, 2017, 1491, 98-107
Méthode de production 23
- A novel route for progenitors of carbazoles with a view to study larvicidal properties, Journal of the Indian Chemical Society, 1988, 65(12), 876-8
Fenamic acid Raw materials
- O-chlorobenzoic acid
- o-Iodobenzoic acid
- Methyl 2-bromobenzoate
- 2-Bromobenzoic acid
- Benzaldehyde, 2-(phenylamino)-
- Phenyl(2,4,6-trimethoxyphenyl)iodonium
- 1-Phenyl-3,1-Benzoxazine-2,4-Dione
- Isatoic anhydride
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- Benzoic acid, 2-(methylphenylamino)-, methyl ester
- 2-Anilinobenzoic acid methyl ester
Fenamic acid Preparation Products
Fenamic acid Fournisseurs
Fenamic acid Littérature connexe
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
91-40-7 (Fenamic acid) Produits connexes
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